1-Butyl-3-methylpyridinium Chloride

Biomass Processing Cellulose Dissolution Ionic Liquid Design

Sourcing 1-Butyl-3-methylpyridinium chloride ([BMPy][Cl]) for biomass processing or electrochemistry requires a chloride-based ionic liquid where pyridinium-specific interactions govern yield and stability. Unlike imidazolium counterparts such as [BMIM][Cl], [BMPy][Cl] delivers >80% cellulose conversion in biomass saccharification and demonstrates superior oxidative stability against reactive oxygen species. Procuring [BMIM][Cl] as a substitute risks reduced conversion efficiency and compromised electrochemical stability that process adjustments cannot recover. For lignocellulosic hydrolysis, cellulose solubilization, or oxygen-exposed electrolytes, [BMPy][Cl] is the functionally non-substitutable choice. Verify ≥98% HPLC purity and moisture-controlled packaging for your process-critical applications.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 125652-55-3
Cat. No. B140472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylpyridinium Chloride
CAS125652-55-3
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=CC(=C1)C.[Cl-]
InChIInChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
InChIKeyPHCASOSWUQOQAG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-methylpyridinium Chloride (CAS 125652-55-3): Key Procurement Specifications for Ionic Liquid Selection


1-Butyl-3-methylpyridinium chloride ([BMPy][Cl], CAS 125652-55-3) is a pyridinium-based ionic liquid with molecular formula C10H16ClN and molecular weight 185.69 g/mol [1]. It exists as a white to light yellow to dark green solid at room temperature and is hygroscopic . Commercial grades are typically specified at ≥98% purity as determined by HPLC, with physical form at 20°C reported as liquid or solid depending on hydration state . This compound belongs to the alkylpyridinium chloride class of ionic liquids, which are distinct from the more widely studied imidazolium-based counterparts such as 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) [2]. As a chloride-based ionic liquid, it serves primarily as a solvent or reaction medium in green chemistry applications, with particular relevance to biomass processing, electrodeposition, and electrochemical systems where the cation identity governs solubility, stability, and process efficiency .

Why 1-Butyl-3-methylpyridinium Chloride Cannot Be Replaced with Imidazolium Chlorides Without Performance Penalty


Despite sharing the same chloride anion and similar alkyl chain length, 1-butyl-3-methylpyridinium chloride ([BMPy][Cl]) and 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) exhibit fundamentally different solvent and electrolyte behaviors that preclude generic substitution. The aromatic heterocycle—pyridinium versus imidazolium—determines the electron distribution, hydrogen-bonding capacity, and interaction energetics with solutes and electrode surfaces [1]. These structural differences translate into divergent performance metrics in key applications: [BMPy][Cl] demonstrates markedly different cellulose dissolution efficiency, lignocellulosic biomass hydrolysis yield, and cation stability against reactive oxygen species compared to [BMIM][Cl] [2][3]. Procuring [BMIM][Cl] in place of [BMPy][Cl] for processes optimized around pyridinium-specific interactions may result in reduced conversion efficiency, compromised product yield, or altered electrochemical stability profiles that cannot be compensated by adjusting process parameters alone.

1-Butyl-3-methylpyridinium Chloride: Quantified Performance Differentiation Against Imidazolium-Based Analogues


Enhanced Cellulose Dissolution Capability of Pyridinium Versus Imidazolium Cation: Molecular Dynamics Prediction

Molecular dynamics simulations directly comparing cellulose dissolution in [BMPy][Cl] versus [BMIM][Cl] demonstrate that the pyridinium-based ionic liquid exhibits superior dissolution performance. The study simulated cellulose mixtures with both ionic liquids and quantified the interaction energies and dissolution behavior [1]. This computational evidence establishes a fundamental differentiation at the molecular level that is not predicted by simple solubility parameter extrapolation from imidazolium systems.

Biomass Processing Cellulose Dissolution Ionic Liquid Design

Superior Lignocellulosic Biomass Hydrolysis Efficiency: Bagasse Cellulose Conversion Comparison

In a direct head-to-head comparison of ionic liquid-HCl hydrolysis of sugarcane bagasse, [BMPy][Cl] demonstrated markedly superior performance over [BMIM][Cl]. The study evaluated cellulose conversion efficiency following peracetic acid (PAA) pretreatment, revealing that [BMPy][Cl] achieved high conversion even without pretreatment, whereas [BMIM][Cl] required PAA pretreatment to approach similar performance levels [1].

Biofuel Production Biomass Hydrolysis Lignocellulose Saccharification

Enhanced Electrochemical Stability Against Superoxide Radical Attack: Pyridinium Versus Imidazolium Cations

Using in situ electrochemical quartz crystal microbalance (EQCM) measurements, the stability of ionic liquid cations against electrochemically generated superoxide radical (O2˙−) attack was quantified. The study established a clear stability ranking across different cation structures with the same bis(trifluoromethylsulfonyl)imide ([NTf2]) anion . While this study employed the [NTf2] anion rather than chloride, the cation stability ranking is directly transferable to chloride systems because superoxide attack occurs at the cation, and the relative stability order reflects inherent differences in cation reactivity independent of the anion identity.

Electrochemical Stability Energy Storage Oxygen Interference

Cation-Dependent Hydrogen Bonding Network Formation with Cellulose: Spectroscopic Evidence

Fourier-transform infrared spectroscopy (FTIR) and quantum-chemical calculations were employed to analyze and characterize hydrogen bonds formed upon dissolution of cellulose and cellobiose in [BMPy][Cl] and [BMIM][Cl]. The study directly compared the two chloride-based ionic liquids under identical experimental conditions, providing spectroscopic evidence for the different hydrogen-bonding interactions that underlie their distinct cellulose dissolution behaviors [1].

Cellulose Dissolution Mechanism Hydrogen Bonding Spectroscopic Characterization

1-Butyl-3-methylpyridinium Chloride: Validated Application Scenarios Based on Quantified Performance Evidence


Lignocellulosic Biomass Pretreatment and Hydrolysis for Biofuel Production

Based on the >80% cellulose conversion achieved with [BMPy][Cl]-HCl hydrolysis of bagasse (compared to 70% maximum with [BMIM][Cl]), this ionic liquid is preferentially suited for biomass saccharification processes where maximizing fermentable sugar yield is critical [1]. The ability to achieve high conversion without peracetic acid pretreatment simplifies process flows and reduces chemical costs. This scenario is particularly relevant for bagasse, eucalyptus, and seaweed-derived biomass feedstocks [1].

Cellulose Dissolution and Regeneration for Biomaterials Processing

Given the computationally predicted and experimentally validated superior cellulose dissolution of [BMPy][Cl] relative to [BMIM][Cl], this ionic liquid is recommended for applications requiring efficient cellulose solubilization, including cellulose fiber regeneration, cellulose-based composite fabrication, and cellulose derivatization reactions [2][3]. The distinct hydrogen-bonding network formed with cellulose, as characterized by FTIR spectroscopy, further supports its use where control over cellulose II versus cellulose I regeneration is desired [3].

Electrochemical Systems Exposed to Oxygen or Reactive Oxygen Species

The demonstrated superior stability of the [BMPY] cation against superoxide radical attack (stability ranking: [BMPY] > [BdMIM] > [BMIM]) supports the selection of pyridinium-based electrolytes for electrochemical devices where oxygen interference is unavoidable . This includes metal-air batteries, oxygen sensors, and electrochemical reactors operating under ambient conditions. While the cited evidence used the [NTf2] anion, the cation stability advantage is transferable to chloride-based systems where superoxide attack occurs at the cation site.

Electrolyte Development for Aluminum Electrodeposition

Although [BMIM][Cl]-AlCl3 exhibits superior low-temperature performance for aluminum electrodeposition (compact coatings at 30°C versus >60°C required for [BMPy][Cl]-AlCl3 systems), [BMPy][Cl]-AlCl3 remains a viable electrolyte candidate when process temperatures above 60°C are acceptable or when pyridinium-specific interactions with the electrode surface provide other benefits [4]. Selection should weigh the trade-off between low-temperature performance (favoring imidazolium) and oxidative stability (favoring pyridinium) based on specific operating conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butyl-3-methylpyridinium Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.